Home > Products > Screening Compounds P75000 > N-cyclopropyl-2-(4-pyridinyl)-4-quinolinecarboxamide
N-cyclopropyl-2-(4-pyridinyl)-4-quinolinecarboxamide -

N-cyclopropyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-6199978
CAS Number:
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Electrophilic aromatic substitution: The quinoline ring system can undergo electrophilic substitution reactions, albeit at a slower rate than benzene due to the electron-withdrawing nitrogen atom. []
  • Nucleophilic aromatic substitution: The presence of the electron-withdrawing carboxamide group at the 4-position and the pyridinyl group at the 2-position could activate the quinoline ring towards nucleophilic substitution. []
  • Hydrolysis: The carboxamide group could be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and cyclopropylamine. []
  • G Protein-Coupled Receptors (GPCRs): The quinolinecarboxamide scaffold is a recognized pharmacophore for targeting GPCRs, a large family of proteins involved in diverse physiological processes. [, , ]
  • Kinases: Some quinolinecarboxamide derivatives, like AM-0687, have demonstrated potent inhibitory activity against kinases, enzymes that play a crucial role in signal transduction pathways. []
  • Ion Channels: Certain structural features, such as the cyclopropyl and pyridinyl groups, could enable interactions with ion channels, proteins that regulate the flow of ions across cell membranes. [, ]
Physical and Chemical Properties Analysis
  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. Given its structural features, N-Cyclopropyl-2-(4-pyridinyl)-4-quinolinecarboxamide is likely to have a moderate to high LogP value, indicating good lipid solubility and potential for crossing biological membranes. [, ]
  • Melting point: The presence of aromatic rings and intermolecular hydrogen bonding possibilities through the carboxamide group suggests a relatively high melting point. [, , ]
Applications
  • Drug Discovery: The compound's predicted interactions with GPCRs, kinases, or ion channels make it a potential candidate for further investigation in drug discovery programs. [, , ]
  • Chemical Probe: N-Cyclopropyl-2-(4-pyridinyl)-4-quinolinecarboxamide could be developed into a valuable chemical probe for studying specific biological pathways or targets. []
  • Material Science: The presence of aromatic rings and potential for intermolecular interactions suggests possible applications in material science, such as the development of liquid crystals or organic semiconductors. [, ]

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)

    Compound Description: This compound, also referred to as compound 1 in the paper, was initially investigated as a potent bacterial DNA gyrase inhibitor []. It was later found to interact with mammalian topoisomerase II (topo II) exhibiting an EC50 value of 7.6 μM [].

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine (3b)

    Compound Description: This compound, designated as 3b, exhibits high affinity for nicotinic acetylcholine receptors (nAChRs) with a Ki value of 28 pM []. Its significant lipophilicity suggests potential for faster blood-brain barrier penetration compared to other nAChR ligands [].

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

    Compound Description: JNJ-1930942 functions as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) []. This compound enhances the choline-evoked rise in intracellular Ca2+ levels in GH4C1 cells expressing the cloned human α7 nAChR []. It demonstrates efficacy in improving sensory gating and cognitive function in preclinical models and initial clinical studies [].

N-(1,1-Dimethylethyl)-N'-[2-(4-pyridinyl)-4-pyrimidinyl]urea (Win 40,882)

    Compound Description: Win 40,882 is primarily eliminated from dogs' bloodstream through two first-order processes with half-lives of 0.2 and 1.4 hours []. Rats excrete the administered dose in feces and urine, with a significant portion metabolized through oxidation of the tert-butyl group [].

6-Ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine (2)

    Compound Description: This compound, synthesized as a pyridine analog of the antimalarial drug pyrimethamine, was found to lack significant antimalarial activity [].

4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

    Compound Description: SCH 351125 acts as a potent and selective CCR5 antagonist, effectively blocking RANTES binding with a Ki value of 2 nM []. This compound exhibits subnanomolar potency in inhibiting viral entry and demonstrates excellent antiviral activity against a diverse panel of primary HIV-1 isolates []. With favorable oral bioavailability in various species, it has advanced to human clinical trials as a potential HIV-1 treatment [].

2-[(2,4-Dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamide

    Compound Description: This compound and its derivatives demonstrated potent inhibition against gastric acid secretion, signifying their potential as therapeutic agents for acid-related gastrointestinal disorders [, ].

N-((2Z)-2-((4-Hydroxyphenyl)imino)-1,2-dihydro-3-pyridinyl)-4-methoxybenzenesulfonamide Crystalline Form 2

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

    Compound Description: This series of compounds exhibit potent inhibitory activity against p21-activated kinase 4 (PAK4) []. Notably, compounds 8d and 9c within this series displayed the most potent PAK4 inhibitory activity with IC50 values of 0.060 μM and 0.068 μM, respectively []. These compounds also demonstrated potent antiproliferative activity against the A549 cell line and inhibited cell cycle progression, migration, and invasion of this cell line [].

N-(2-Ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)

    Compound Description: This radiolabeled compound was synthesized using a modified four-step route for potential use in pharmacokinetic and metabolic studies [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one 1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a selective, silent antagonist of the 5-hydroxytryptamine1A (5-HT1A) receptor, currently under clinical development for anxiety and mood disorders []. It exhibits dose-dependent receptor occupancy in the human brain, reaching up to 72% at 2 h post-dose with minimal side effects [].

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

    Compound Description: SB-277011 acts as a potent and selective dopamine D(3) receptor antagonist, exhibiting high oral bioavailability and brain penetration in rats []. Its development stemmed from the search for antipsychotic agents with an improved side effect profile compared to existing drugs [].

Properties

Product Name

N-cyclopropyl-2-(4-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

N-cyclopropyl-2-pyridin-4-ylquinoline-4-carboxamide

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C18H15N3O/c22-18(20-13-5-6-13)15-11-17(12-7-9-19-10-8-12)21-16-4-2-1-3-14(15)16/h1-4,7-11,13H,5-6H2,(H,20,22)

InChI Key

SQYUMTZGGBXMPO-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.